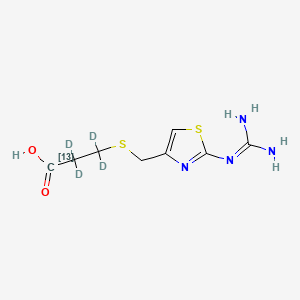

Famotidine-13C,d4 Acid Impurity

Description

Significance of Impurity Control in Drug Substance Quality and Pharmaceutical Development

Impurity profiling is the identification, quantification, and control of unwanted chemical substances that may be present in active pharmaceutical ingredients (APIs) and finished drug products. synthinkchemicals.comsimsonpharma.com These impurities can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interactions with packaging materials. synthinkchemicals.comnih.gov

The control of impurities is a critical aspect of pharmaceutical development and quality control for several reasons:

Safety: Some impurities can be toxic, carcinogenic, or have other harmful pharmacological effects, posing a direct risk to patient health. biomedres.usaquigenbio.com

Efficacy: Impurities can potentially alter the bioavailability and stability of a drug, thereby reducing its therapeutic effectiveness. pharmiweb.com

Stability: The presence of certain impurities can accelerate the degradation of the drug product, shortening its shelf life. biomedres.us

Regulatory Compliance: Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established strict guidelines for impurity levels in pharmaceuticals to ensure public safety. biomedres.uspharmiweb.comglobalpharmatek.com

Therefore, a systematic approach to impurity profiling is essential to ensure that pharmaceutical products consistently meet stringent safety and quality standards. biomedres.us

Strategic Applications of Stable Isotope Labeled Compounds in Chemical and Pharmaceutical Sciences

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. numberanalytics.comwikipedia.orgmetwarebio.com This process creates a unique "tag" on the molecule without significantly altering its chemical properties, allowing researchers to track its behavior in complex systems. moravek.com

The fundamental principle of isotopic labeling lies in the fact that isotopes of an element have the same number of protons but a different number of neutrons, resulting in a difference in mass. wikipedia.org This mass difference can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com

The key advantages of using stable isotope-labeled compounds in pharmaceutical sciences include:

Tracing Metabolic Pathways: Researchers can follow the journey of a drug within a biological system to understand its absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.gov

Quantitative Analysis: Labeled compounds serve as ideal internal standards in bioanalytical methods, enabling precise quantification of the drug and its metabolites in complex biological matrices like plasma and urine. musechem.comnih.gov

Mechanism of Action Studies: Isotopic labeling helps in elucidating the detailed mechanisms of how a drug interacts with its target at a molecular level. musechem.com

Labeled impurities are indispensable tools in modern pharmaceutical analysis. synthinkchemicals.com They serve as certified reference materials (CRMs) or reference standards, which are highly characterized substances used for the following purposes:

Method Development and Validation: Labeled impurity standards are crucial for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to accurately detect and quantify impurities in drug substances. clearsynth.com

Quality Control: They are used in routine quality control testing to ensure that the levels of impurities in each batch of a drug product are within the acceptable limits set by regulatory authorities. synthinkchemicals.comclearsynth.com

Structural Elucidation: When an unknown impurity is detected, a labeled version can be synthesized to help confirm its chemical structure. simsonpharma.com

The use of well-characterized reference standards is a mandatory requirement for the registration of new drugs and for maintaining the quality of commercialized products. researchgate.netpharmaguddu.com

Research Rationale and Objectives for Investigating Famotidine-13C,d4 Acid Impurity

Famotidine (B1672045) is a widely used medication for treating conditions related to excessive stomach acid production. nih.govsynzeal.com Like all pharmaceuticals, the purity of famotidine is of utmost importance. The investigation of impurities, such as the acid degradation product of famotidine, is a critical part of ensuring its quality.

This compound is a stable isotope-labeled version of a known impurity of famotidine. clearsynth.comlgcstandards.com The rationale for its investigation is rooted in the need for a reliable analytical standard.

The primary objectives for the use and investigation of this compound are:

Analytical Method Development: To serve as a reference standard in the development of sensitive and specific analytical methods for the detection and quantification of the corresponding unlabeled acid impurity in bulk famotidine and its pharmaceutical formulations. clearsynth.comresearchgate.net

Method Validation: To be used in the validation of these analytical methods to ensure their accuracy, precision, and linearity, as required by regulatory guidelines. clearsynth.com

Quality Control Applications: To be employed as a standard in routine quality control analysis during the commercial production of famotidine to monitor and control the level of the acid impurity. clearsynth.com

| Compound Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) |

| Famotidine | 76824-35-6 | C8H15N7O2S3 | 337.45 |

| This compound | 1324230-60-5 | C7¹³CH8D4N4O2S2 | 265.07 |

| Famotidine-13C,d4 Amide Impurity | 1327321-45-8 | Not Available | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C8H12N4O2S2 |

|---|---|

Molecular Weight |

265.4 g/mol |

IUPAC Name |

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](113C)propanoic acid |

InChI |

InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1 |

InChI Key |

JEGZXDCDUSGFSB-VKKAIXRESA-N |

Isomeric SMILES |

[2H]C([2H])([13C](=O)O)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O |

Origin of Product |

United States |

Mechanistic Pathways and Synthetic Approaches for Famotidine 13c,d4 Acid Impurity

Elucidation of Degradation Mechanisms Leading to Famotidine (B1672045) Acid Impurity Formation

The formation of the Famotidine Acid Impurity is primarily a result of the degradation of the parent famotidine molecule. This degradation can be influenced by several factors, including pH, temperature, and the presence of other chemicals.

Acid-Catalyzed Degradation Pathways of Famotidine

Famotidine is particularly susceptible to degradation in acidic conditions. tezu.ernet.in The hydrolysis of famotidine in an acidic medium is a key pathway leading to the formation of the acid impurity. nih.gov This process involves the cleavage of the sulfamoylpropionamidine side chain. Studies have shown that under acidic conditions, famotidine degrades rapidly. tezu.ernet.in The rate of this degradation is pH-dependent, with increased acidity leading to a faster breakdown of the famotidine molecule. The degradation of famotidine in aqueous solutions has been found to follow pseudo-first-order kinetics across a pH range of 1 to 11. oup.comnih.gov The pH-rate profile indicates that the degradation is subject to specific acid catalysis in acidic environments. nih.gov

The primary degradation products of famotidine in acidic and alkaline media have been identified, with the famotidine acid impurity being a significant product of acid-catalyzed hydrolysis. researchgate.net

Influence of Process Conditions and Excipient Interactions on Impurity Generation

The formation of impurities in famotidine is not solely dependent on the inherent stability of the molecule but is also significantly influenced by the manufacturing process and interactions with excipients in the final formulation. It has been discovered that impurities can arise from the interaction of famotidine with excipients used in the manufacturing of its pharmaceutical compositions. google.com

For instance, an unknown impurity was found to be formed due to the interaction of famotidine with benzaldehyde, which was present in the cherry flavor used in an oral suspension formulation. researchgate.net This highlights the importance of carefully selecting excipients and controlling process parameters to minimize the formation of degradation products. The source of interacting substances like benzaldehyde can be the flavoring agents used in the formulation. google.com

Kinetic Studies of Famotidine Degradation and Impurity Formation

Kinetic studies have been instrumental in understanding the rate and mechanism of famotidine degradation. The degradation of famotidine in aqueous solutions follows pseudo-first-order kinetics. oup.comnih.gov The rate of degradation is highly dependent on the pH of the solution. tezu.ernet.in

Isothermal and nonisothermal kinetic studies have been conducted to evaluate the hydrolysis of famotidine in aqueous solutions over a pH range of 1.71 to 10.0. nih.gov These studies have provided valuable data on the stability of famotidine under various conditions and have helped in constructing logk-pH profiles, which show that famotidine undergoes specific acid catalysis in acidic regions. nih.gov The activation energies for the degradation process have been determined through these studies, offering insights into the temperature dependence of the reaction. nih.gov

| Kinetic Parameter | Observation | Significance |

| Reaction Order | Pseudo-first-order | The rate of degradation is directly proportional to the concentration of famotidine. |

| pH Dependence | Rate increases in acidic conditions | Highlights the susceptibility of famotidine to acid-catalyzed hydrolysis. |

| Catalysis | Specific acid catalysis in acidic pH | The hydronium ion directly participates in the rate-determining step of the degradation. |

Targeted Chemical Synthesis of Famotidine-13C,d4 Acid Impurity as a Reference Standard

The synthesis of isotopically labeled impurities like this compound is essential for their use as internal standards in quantitative bioassays and as tracer molecules in mechanistic studies. lgcstandards.com These labeled compounds allow for accurate detection and quantification of the corresponding unlabeled impurity in pharmaceutical samples. lgcstandards.com

Strategies for Isotopic Labeling (13C and Deuterium) and Precursor Incorporation

The synthesis of this compound involves the incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Deuterium (B1214612) (d or ²H), into the molecule. The IUPAC name for this labeled compound is 2,2,3,3-tetradeuterio-3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanylpropanoic acid. lgcstandards.com

The synthetic strategy requires the use of starting materials that are already enriched with the desired isotopes. For the ¹³C label, a precursor containing a ¹³C-labeled carboxyl group is necessary. For the deuterium labels, a precursor with deuterium atoms at the desired positions is used. These labeled precursors are then carried through a series of chemical reactions to construct the final labeled impurity molecule.

Reaction Optimization for High Purity and Isotopic Enrichment

The synthesis of isotopically labeled compounds requires careful optimization of reaction conditions to ensure high chemical purity and isotopic enrichment. The goal is to maximize the incorporation of the stable isotopes while minimizing isotopic scrambling and the formation of unwanted byproducts.

Scale-Up Considerations for Reference Standard Production

The transition from a laboratory-scale synthesis to a larger-scale production of this compound for use as a reference standard presents a unique set of challenges. These challenges encompass the procurement of isotopically labeled starting materials, the control of reaction conditions to ensure high isotopic incorporation and chemical purity, and the implementation of robust purification and analytical methods to meet stringent regulatory requirements. The entire process must be conducted under the framework of Good Manufacturing Practices (GMP) to guarantee the quality and reliability of the final reference standard.

Sourcing and Management of Isotopically Labeled Raw Materials

A foundational consideration in the scale-up of this compound synthesis is the reliable sourcing of the isotopically labeled precursors. The proposed synthetic route would likely involve starting materials such as a deuterated acrylic acid derivative and a 13C-labeled component.

| Labeled Starting Material (Proposed) | Isotopic Label | Key Considerations for Scale-Up |

| 3-Bromo-2,2,3,3-d4-propanoic acid-1-13C | 13C, d4 | - Availability and Cost: These are typically custom-synthesized and can be expensive, impacting the overall cost of the reference standard. Sourcing from a reputable supplier with a consistent supply chain is crucial. - Isotopic Purity: The starting material must have a high degree of isotopic enrichment to ensure the final product meets the required specifications. Verification of isotopic purity upon receipt is a critical quality control step. - Chemical Purity: The chemical purity of the starting material is equally important to prevent the introduction of unwanted impurities into the synthesis. |

| Potassium [13C]thiocyanate | 13C | - Commercial Availability: This is a more commonly available labeled reagent, which can simplify procurement for scale-up. - Purity and Stability: Ensuring the purity and stability of this reagent is important for consistent reaction yields and to avoid side reactions. |

The management of these expensive raw materials is a key aspect of a successful scale-up campaign. This includes meticulous inventory control, appropriate storage conditions to prevent degradation, and precise dispensing to avoid waste.

Optimization of Reaction Conditions for Isotopic Integrity

Scaling up the synthesis requires careful optimization of reaction parameters to maintain both high chemical yield and isotopic integrity. Each step of the proposed synthesis must be evaluated for its potential to compromise the isotopic labels.

Minimizing Isotopic Scrambling: Reaction conditions, such as temperature, pressure, and pH, must be tightly controlled to prevent the exchange of deuterium atoms with protons from solvents or reagents. The use of deuterated solvents in certain steps might be necessary, adding to the cost and complexity of the process.

Ensuring Complete Reactions: Incomplete reactions can lead to a mixture of labeled and unlabeled or partially labeled impurities that are difficult to separate from the final product. Process analytical technology (PAT) can be employed to monitor reaction progress in real-time and ensure completion.

Side Reaction Monitoring: The formation of by-products can complicate the purification process and impact the final purity of the reference standard. A thorough understanding of the reaction mechanism and potential side reactions is essential for developing effective control strategies.

Purification Strategies for High Purity Standards

The purification of the final this compound is a critical step in the manufacturing process of a reference standard. The goal is to achieve a very high level of both chemical and isotopic purity, typically exceeding 99%.

| Purification Technique | Application in Scale-Up | Key Considerations |

| Preparative High-Performance Liquid Chromatography (HPLC) | The primary method for purifying the crude product to a high degree of chemical purity. | - Column Selection: Choosing the appropriate stationary phase and column dimensions is crucial for achieving the desired separation. - Solvent Consumption: On a larger scale, the volume of high-purity solvents required can be substantial, impacting cost and environmental footprint. Solvent recycling systems may be considered. - Fraction Collection: Precise fraction collection is necessary to isolate the pure compound and maximize yield. |

| Crystallization | Can be used as a final polishing step to remove any remaining impurities and to obtain a stable, crystalline form of the reference standard. | - Solvent Selection: Identifying a suitable solvent system for crystallization is key. - Polymorphism: The potential for different crystalline forms (polymorphs) must be investigated, as this can affect the stability and analytical properties of the reference standard. |

Analytical Characterization and Certification

A comprehensive analytical characterization is mandatory to certify this compound as a reference standard. The analytical methods used must be validated to demonstrate their accuracy, precision, specificity, and robustness.

| Analytical Technique | Purpose in Certification | Scale-Up Considerations |

| Mass Spectrometry (MS) | To confirm the molecular weight and determine the isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) is often used. | - Method Validation: The MS method must be validated for its ability to accurately quantify the isotopic distribution. - Sample Throughput: For batch release testing, the analytical method should be efficient to handle the required number of samples. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of the isotopic labels (1H, 13C, and 2H NMR). | - Quantitative NMR (qNMR): Can be used for the accurate determination of the purity of the reference standard. - Instrument Availability: Access to high-field NMR spectrometers is necessary for detailed structural elucidation and isotopic analysis. |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the reference standard. | - Method Specificity: The HPLC method must be able to separate the target compound from all potential process-related and degradation impurities. - Reference Standard Qualification: The primary reference standard used for the purity assessment must itself be of the highest possible purity. |

Good Manufacturing Practices (GMP) and Documentation

The entire scale-up and production process for a reference standard must adhere to current Good Manufacturing Practices (cGMP). isotope.com This ensures the quality, consistency, and traceability of the final product. Key aspects of GMP compliance in this context include:

Process Validation: Demonstrating that the manufacturing process is robust and consistently produces a product that meets its predetermined specifications.

Equipment Qualification: Ensuring that all equipment used in the manufacturing and analysis is suitable for its intended purpose and is properly calibrated and maintained.

Comprehensive Documentation: Maintaining detailed records of all manufacturing steps, analytical testing, and quality control checks. This includes batch records, standard operating procedures (SOPs), and certificates of analysis (CoA). moravek.com

Advanced Analytical Methodologies for Characterization and Quantification of Famotidine 13c,d4 Acid Impurity

Chromatographic Separation Techniques for Impurity Isolation and Detection

Chromatographic methods are fundamental to separating the Famotidine-13C,d4 Acid Impurity from the active pharmaceutical ingredient (API) and other related substances. The choice of technique is dictated by the analytical goal, whether it is routine impurity profiling, high-resolution separation, or isolation for structural analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the quantification of famotidine (B1672045) and its process-related impurities. semanticscholar.org The development of a selective and sensitive HPLC method is the cornerstone of impurity profiling. Reversed-phase HPLC (RP-HPLC) is the most common approach, typically utilizing C18 columns to achieve separation.

Method development often addresses challenges such as poor peak shape and tailing, which can occur with nitrogen-containing bases like famotidine and its impurities. researchgate.net To overcome these issues, ion-pairing agents, such as 1-Hexane sodium sulfonate, are often added to the mobile phase. researchgate.net This agent interacts with the positively charged analytes, improving retention and resolution on the stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and methanol. researchgate.net Detection is typically performed using a photodiode array (PDA) or a UV detector set at a wavelength of approximately 265-266 nm. researchgate.netnih.gov

Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, precision, accuracy, and the limit of quantification (LOQ) and detection (LOD). research-nexus.net

Table 1: Example HPLC Method Parameters for Famotidine Impurity Analysis

| Parameter | Conditions | Source(s) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm) | |

| Mobile Phase | Acetonitrile, Methanol, and 1-Hexane sodium sulfonate buffer | |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |

| Detection | UV/PDA at 265-266 nm | researchgate.net |

| Column Temp. | Ambient or controlled (e.g., 40°C) | google.com |

This table is interactive. Click on the headers to sort the data.

Ultra-High Performance Liquid Chromatography (UHPLC), also known as UPLC, offers significant advantages over conventional HPLC for impurity analysis. researchgate.net By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems can operate at higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly shorter analysis times. researchgate.netrjptonline.org

For famotidine impurities, a UHPLC method can achieve separation in a fraction of the time required by HPLC, enhancing laboratory throughput. google.comrjptonline.org For instance, a validated UPLC method for famotidine and its organic impurities utilized an ACQUITY UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient elution system. rjptonline.org This approach allows for the efficient separation of multiple impurities from the main famotidine peak. rjptonline.org The enhanced sensitivity of UHPLC is particularly beneficial for detecting and quantifying trace-level impurities. researchgate.net

Table 2: UHPLC Method Parameters for Famotidine Organic Impurity Quantification

| Parameter | Conditions | Source(s) |

|---|---|---|

| Column | ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm) | rjptonline.org |

| Mobile Phase | Gradient with 0.1% Trifluoroacetic acid in water, Acetonitrile, and Methanol | rjptonline.org |

| Flow Rate | 0.3 mL/min | rjptonline.org |

| Detection | PDA Detector at 260 nm | rjptonline.org |

| Column Temp. | 45°C | rjptonline.org |

This table is interactive. Users can filter data based on specific parameters.

When an unknown impurity is detected or when a reference standard for a known impurity like this compound is unavailable, preparative chromatography is employed for its isolation and enrichment. google.com This technique uses larger columns and higher flow rates compared to analytical HPLC to separate and collect a sufficient quantity of the impurity for subsequent structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.netgoogle.com

The fraction containing the impurity of interest is collected as it elutes from the column. google.com The collected fractions are then typically evaporated to concentrate the isolated compound. This process was successfully used to isolate a novel famotidine impurity formed from an interaction with an excipient, allowing for its definitive characterization. researchgate.netgoogle.com

Mass Spectrometric Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of pharmaceutical impurities, providing highly sensitive detection and rich structural information. When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for both quantification and identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity. For this compound, HRMS can confirm its molecular formula by measuring its mass with a high degree of accuracy. This allows analysts to differentiate it from other impurities with the same nominal mass but different elemental compositions. The technique is also essential for confirming the successful incorporation of the stable isotopes (¹³C and ²H) into the molecule. The accurate mass data helps to verify the structure proposed after initial MS and MS/MS analysis. google.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the definitive structure of an impurity. google.com In an MS/MS experiment, the precursor ion corresponding to the impurity is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule. researchgate.netnih.gov

By analyzing the fragmentation pathways of this compound and comparing them to the unlabeled analogue, analysts can pinpoint the location of the isotopic labels. For example, a fragment containing the carboxylic acid group would show a mass shift corresponding to the ¹³C label, while fragments containing the deuterated portion of the propane chain would exhibit a mass shift due to the four deuterium (B1214612) atoms. lgcstandards.com This comparative analysis provides unequivocal confirmation of the impurity's structure. google.comresearchgate.net Furthermore, techniques like multiple reaction monitoring (MRM) in LC-MS/MS provide exceptional sensitivity and selectivity for quantifying the impurity, even at trace levels in complex matrices. nih.govresearchgate.net

Table 3: Key Compound Names

| Compound Name |

|---|

| Famotidine |

| This compound |

| 1-Hexane sodium sulfonate |

| Acetonitrile |

| Methanol |

| Trifluoroacetic acid |

| Benzaldehyde |

This table provides a reference for the chemical compounds mentioned in the article.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitative Analysis of Labeled Impurities

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. wikipedia.orgepa.gov It is considered a primary ratio method, capable of providing results with high precision and direct traceability. wikipedia.orgosti.gov The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to a sample containing the native analyte. wikipedia.orgosti.gov After allowing the spike and the native analyte to equilibrate, the mixture is analyzed by mass spectrometry. The concentration of the analyte is then calculated based on the measured change in the isotopic ratio. osti.gov

In the context of this compound, the labeled compound itself acts as an excellent internal standard for its own quantification. This approach, sometimes referred to as reverse isotope dilution, is particularly powerful. A known quantity of a certified reference standard of the unlabeled Famotidine Acid Impurity would be "spiked" with the this compound.

Key advantages of this methodology include:

High Precision: The use of isotope ratios minimizes the impact of variations in sample preparation, injection volume, and instrument response, leading to precision typically better than 0.25%. wikipedia.orgepa.gov

Accuracy: IDMS is less susceptible to matrix effects and does not require quantitative recovery of the analyte after the spiking and equilibration step, making it a highly accurate method. epa.govosti.gov

Specificity: Mass spectrometry provides high specificity, ensuring that the measurement is not confounded by other co-eluting impurities.

The analysis would typically be performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The distinct mass difference between the labeled (this compound) and unlabeled acid impurity allows for their simultaneous monitoring and the precise determination of their ratio, leading to an accurate quantification of the labeled impurity in a given sample matrix. nih.gov

Applications in De Novo Impurity Structure Elucidation

Mass spectrometry (MS) is a cornerstone technique for the de novo structural elucidation of unknown impurities in pharmaceutical development. scispace.comnih.gov When an unknown impurity is detected, high-resolution mass spectrometry (HRMS) is employed to determine its accurate mass and, consequently, its elemental composition. nih.gov This is the first crucial step in proposing a chemical structure.

For an impurity like the Famotidine Acid Impurity, HRMS would provide a molecular formula. Further structural information is gleaned from tandem mass spectrometry (MS/MS). In an MS/MS experiment, the ion of the impurity is isolated and fragmented, and the resulting fragment ions are analyzed. chemrxiv.orgchemrxiv.org The fragmentation pattern provides a molecular fingerprint, offering vital clues about the molecule's substructures. scispace.com

The elucidation process for a novel impurity related to Famotidine would involve:

Molecular Formula Determination: HRMS analysis provides the accurate mass of the impurity's molecular ion, allowing for the calculation of its elemental formula.

Fragmentation Analysis: MS/MS spectra are acquired to study the fragmentation pathways. By comparing the fragmentation pattern of the impurity to that of the parent drug, Famotidine, common substructures can be identified. scispace.com For instance, fragments corresponding to the thiazole (B1198619) ring or the guanidine (B92328) group of Famotidine would strongly suggest a related structure.

Structure Hypothesis: Based on the elemental composition and the fragmentation data, a candidate structure is proposed. scispace.com Computational tools and expert knowledge of synthetic pathways and degradation chemistry are often integrated to improve the accuracy of the proposed structure. chemrxiv.orgchemrxiv.org

In the case of this compound, the known isotopic labels would be used to confirm fragmentation pathways. Fragments retaining the labeled atoms would exhibit a predictable mass shift, providing definitive evidence for the location of these labels within the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry is powerful for proposing structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unequivocal structural elucidation of organic molecules, including pharmaceutical impurities. conicet.gov.arnih.govsemanticscholar.org NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. veeprho.comtoref-standards.com For this compound, NMR is essential not only for confirming the core structure of the acid impurity but also for verifying the precise location of the isotopic labels.

1H, 13C, and 2D NMR Experiments (COSY, HSQC, HMBC) for Comprehensive Structural Characterization

A suite of NMR experiments is employed for a comprehensive structural analysis. conicet.gov.arrjptonline.org

¹H NMR: This experiment provides information on the number and chemical environment of protons in the molecule. The chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling) reveal how protons are arranged and which are adjacent to one another.

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its bonding environment (e.g., aliphatic, aromatic, carbonyl).

2D NMR: Two-dimensional experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out proton spin systems. veeprho.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, providing unambiguous C-H bond information. semanticscholar.org

By combining the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of the Famotidine Acid Impurity.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Thiazole-CH | ~7.35 (s, 1H) | ~115.0 | Thiazole-Cquat, CH₂-S |

| CH₂-S (Thiazole side) | ~3.70 (s, 2H) | ~30.0 | Thiazole-CH, Thiazole-Cquat |

| S-CH₂ (Propanoic side) | ~2.80 (t, 2H) | ~32.0 | CH₂-COOH |

| CH₂-COOH | ~2.60 (t, 2H) | ~35.0 | S-CH₂, COOH |

| COOH | ~12.0 (br s, 1H) | ~173.0 | - |

| Guanidine-NH₂ | ~6.80 (br s, 4H) | - | Guanidine-C |

| Thiazole-Cquat (Guanidine) | - | ~165.0 | - |

| Thiazole-Cquat (CH₂S) | - | ~148.0 | - |

| Guanidine-C | - | ~157.0 | - |

Application of Isotopic Enrichment in NMR Spectral Interpretation

The presence of ¹³C and deuterium (d) labels in this compound has specific and highly informative effects on the NMR spectra. nih.gov

¹³C Enrichment: If a specific carbon position is enriched with ¹³C, its signal in the ¹³C NMR spectrum will be significantly enhanced. acs.org Furthermore, this enriched ¹³C will exhibit scalar coupling (¹JCH, ²JCH, etc.) with attached and nearby protons, which can be observed in the ¹H spectrum as "satellite" peaks. Direct detection of ¹³C-¹³C coupling can also confirm the proximity of labeled sites. nih.gov

Deuterium (d4) Labeling: Deuterium (²H) has a different nuclear spin and resonance frequency than proton (¹H). Therefore, replacing protons with deuterons will cause the corresponding signals to disappear from the ¹H NMR spectrum. huji.ac.il In the ¹³C NMR spectrum, a carbon atom attached to a deuteron will show a characteristic multiplet pattern due to C-D coupling (which is smaller than C-H coupling) and a slight upfield shift, known as an isotope shift. huji.ac.il

These predictable spectral changes provide a powerful method for confirming the exact locations of isotopic labeling within the molecule, which is crucial for its use as an internal standard. nih.govnih.gov For example, if the four deuterons were located on the two methylene groups of the propanoic acid chain, the triplet signals at ~2.80 and ~2.60 ppm would be absent in the ¹H NMR spectrum.

Hyphenated LC-NMR Techniques for Impurity Analysis

For analyzing impurities in complex mixtures, hyphenated techniques such as Liquid Chromatography-NMR (LC-NMR) are invaluable. conicet.gov.arnews-medical.net This method combines the powerful separation capabilities of HPLC with the definitive structural elucidation power of NMR. iosrphr.org This is particularly useful when an impurity cannot be isolated in sufficient quantity or purity for traditional offline NMR analysis. conicet.gov.ar

Common modes of LC-NMR operation include:

On-flow mode: The eluent from the LC column flows directly through the NMR probe while spectra are continuously acquired. This is the simplest setup but can be limited by sensitivity. iosrphr.org

Stop-flow mode: When the impurity of interest is detected eluting from the column (e.g., by a UV detector), the chromatographic flow is stopped. The impurity is held stationary within the NMR probe, allowing for the acquisition of more sensitive 1D and 2D NMR spectra over an extended period. news-medical.net

LC-SPE-NMR: This advanced setup involves trapping the separated impurity peaks on a solid-phase extraction (SPE) cartridge. The original protonated HPLC solvent is washed away and replaced with a deuterated solvent, which then elutes the trapped impurity into the NMR probe. This process eliminates interfering solvent signals and allows for significant concentration of the sample, dramatically increasing sensitivity. conicet.gov.ar

For this compound, LC-NMR could be used to analyze its presence in a forced degradation study or a bulk drug sample, providing structural confirmation directly without the need for laborious isolation. news-medical.net

Other Spectroscopic Techniques for Impurity Characterization

While MS and NMR are the primary tools for structural elucidation, other spectroscopic techniques provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For the Famotidine Acid Impurity, characteristic absorption bands for the carboxylic acid O-H and C=O groups, as well as N-H and C=N vibrations from the guanidine and thiazole moieties, would be expected. rjptonline.orgnih.gov Comparing the IR spectrum of the impurity to that of Famotidine can quickly highlight key structural differences, such as the presence of the carboxylic acid group.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is useful for detecting chromophores (light-absorbing groups) in a molecule. Famotidine and its impurities containing the thiazole ring system exhibit characteristic UV absorbance maxima. proquest.com While not highly specific for detailed structure, it is a valuable tool when used as a detector for HPLC, helping to identify and quantify related substances. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used for the characterization of pharmaceutical compounds by identifying their functional groups. rjptonline.org In the analysis of this compound, FTIR plays a crucial role in confirming its structural identity, particularly in differentiating it from the parent famotidine molecule.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its unique chemical structure. The most significant feature would be the presence of a strong carbonyl (C=O) stretching vibration, typically found in the 1700-1725 cm⁻¹ region, which is indicative of the carboxylic acid group. Additionally, a broad O-H stretching band from the carboxylic acid would appear in the region of 2500-3300 cm⁻¹. These bands are absent in the spectrum of famotidine itself. The presence of other bands related to the thiazole ring and amine groups would be similar to those in famotidine, but the distinct carboxylic acid peaks allow for unambiguous identification of the impurity. rjptonline.orgresearchgate.net Excipient-drug interaction studies for famotidine have been successfully carried out using FTIR, demonstrating its utility in complex sample analysis. researchgate.netresearchgate.net The KBr pellet method is a common sample preparation technique for this analysis. researchgate.net

UV/Vis Spectroscopy for Detection and Purity Assessment

UV/Vis spectrophotometry is a widely used technique in pharmaceutical analysis for the quantitative determination of compounds that absorb ultraviolet or visible light. chemmethod.com Both famotidine and its acid impurity possess a 2-[(diaminomethylene)amino]thiazole chromophore, which results in strong UV absorbance.

The maximum absorbance (λmax) for famotidine and its related impurities is frequently reported around 260-266 nm. rjptonline.orgresearchgate.netresearchgate.net UV analysis of newly discovered famotidine impurities has shown that their UV characteristics can be very similar to the parent drug. google.com Consequently, direct UV/Vis spectroscopy is not suitable for distinguishing between this compound and famotidine in a mixture. Instead, it is employed as a detection method following chromatographic separation, typically by High-Performance Liquid Chromatography (HPLC). nih.gov In this setup, the HPLC separates the impurity from the API, and the UV detector quantifies each component as it elutes from the column. The response at a specific wavelength, such as 265 nm or 275 nm, is used to determine the concentration of the impurity. researchgate.netnih.gov

Method Validation for Impurity Quantification and Characterization

Method validation is a critical requirement of regulatory bodies like the International Council for Harmonisation (ICH) to ensure that an analytical method is suitable for its intended purpose. rjptonline.orgrjptonline.org For quantifying this compound, a chromatographic method (such as RP-HPLC) coupled with a detector would be validated for several key parameters. semanticscholar.org

Specificity, Linearity, Accuracy, Precision, and Robustness

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as the parent API, other impurities, or degradation products. researchgate.net This is typically demonstrated by spiking the API with the impurity and showing that the chromatographic peaks are well-resolved. rjptonline.org

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. researchgate.net The method's linearity is evaluated across a range of concentrations. A correlation coefficient (r²) of greater than 0.99 is generally considered acceptable. rjptonline.orgresearchgate.net

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Famotidine Impurity | 1 - 80 | > 0.999 |

| Famotidine Impurity | 1.5 - 100 | > 0.998 |

Accuracy refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a sample and the percentage recovered is calculated. rjptonline.org Good recovery is typically within 98-102%. nih.govresearchgate.net

| Analyte | Spiked Level | % Recovery |

| Famotidine Impurity | LOQ Level | 100 ± 15% |

| Famotidine Impurity | 50% | 98.5% |

| Famotidine Impurity | 100% | 101.2% |

| Famotidine Impurity | 150% | 99.8% |

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). researchgate.net The acceptance criterion is typically a Relative Standard Deviation (%RSD) of less than 2%. rjptonline.orgnih.gov

| Analyte | Precision Level | Acceptance Criteria (%RSD) |

| Famotidine Impurity | Intra-day (Repeatability) | < 2.0% |

| Famotidine Impurity | Inter-day (Reproducibility) | < 2.0% |

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. rjptonline.orgrjptonline.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net It is often determined based on a signal-to-noise ratio of 3:1. nih.gov

Limit of Quantification (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net The LOQ is commonly established at a signal-to-noise ratio of 10:1.

For various famotidine impurities, sensitive HPLC methods have achieved low LOD and LOQ values, ensuring that even trace amounts can be controlled. rjptonline.orgresearchgate.net

| Method | Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| UPLC | Famotidine Impurities A, B, C | 0.12 | 0.4 |

| HPLC | Famotidine and Impurities | 0.08 - 0.14 | Not Specified |

| HPLC | Famotidine and Impurities | 0.05 - 0.1 | Not Specified |

These validation parameters collectively ensure that the analytical method for this compound is specific, sensitive, and reliable for its intended use in quality control. rjptonline.org

Applications of Isotopic Labeling in Famotidine Impurity Research

Utilization of Famotidine-13C,d4 Acid Impurity as an Internal Standard in Quantitative Analytical Methods

In quantitative analytical chemistry, particularly in chromatography-mass spectrometry (LC-MS or GC-MS) techniques, an internal standard is crucial for achieving accurate and reliable results. An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality control samples. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response.

This compound is ideally suited for use as an internal standard in the quantification of the corresponding unlabeled Famotidine (B1672045) acid impurity. clearsynth.comlgcstandards.com Isotopically labeled standards are considered the gold standard for mass spectrometry-based quantification because they have nearly identical physicochemical properties to the unlabeled analyte. caymanchem.com This ensures they behave similarly during sample extraction, derivatization, and chromatographic separation. However, due to the mass difference from the incorporated stable isotopes (¹³C and Deuterium), the internal standard can be distinguished from the analyte by the mass spectrometer.

This allows for precise ratiometric measurement, significantly improving the accuracy and precision of the quantification of the famotidine acid impurity, which may be present at trace levels in the active pharmaceutical ingredient (API) or final drug product. nih.gov The use of such standards is essential for analytical method development, method validation, and quality control (QC) applications. clearsynth.com

Table 1: Properties of this compound as an Internal Standard

| Property | Description | Advantage in Quantitative Analysis |

|---|---|---|

| Isotopic Labeling | Contains one Carbon-13 (¹³C) and four Deuterium (B1214612) (d4) atoms. lgcstandards.com | Allows differentiation from the unlabeled analyte by mass spectrometry while maintaining nearly identical chemical and physical behavior. |

| Chemical Similarity | Chemically identical to the unlabeled Famotidine acid impurity, apart from the isotopic labels. | Ensures co-elution in chromatography and similar ionization efficiency in the mass spectrometer's source, correcting for matrix effects and instrument variability. |

| Purity and Characterization | Provided with comprehensive characterization data. clearsynth.com | Ensures that the standard itself does not introduce impurities and allows for accurate preparation of standard solutions. |

Tracing Degradation Pathways and Reaction Mechanisms of Famotidine Using Stable Isotope Labels

Understanding the degradation pathways of a drug substance is a critical aspect of pharmaceutical development, ensuring the safety and stability of the final product. Stable isotope tracing is a powerful technique used to elucidate complex reaction mechanisms and metabolic pathways. nih.govnih.gov By introducing a molecule with a specific isotopic label into a system, researchers can track the transformation of that molecule into various products. researchgate.net

The this compound, or rather, a precursor labeled in the same positions on the Famotidine molecule, can be used to study the specific degradation pathway that leads to the formation of the Famotidine acid impurity. Famotidine can degrade under various stress conditions (e.g., hydrolysis, oxidation) to form several impurities. rjptonline.orgscholarsresearchlibrary.com

By using a Famotidine molecule labeled with ¹³C and d4 at specific positions that are retained in the acid impurity, scientists can perform forced degradation studies. They can then analyze the resulting mixture using LC-MS. The presence of the isotopic signature in the detected acid impurity confirms that it is a direct degradant of Famotidine. Furthermore, by analyzing the mass spectra of the labeled impurity and any intermediates, the exact mechanism of formation, such as the specific bonds that are cleaved and formed, can be determined. nih.gov This provides definitive evidence of the degradation pathway, which is more robust than simply identifying the structure of an impurity found in an aged sample.

Table 2: Hypothetical Use of Labeled Famotidine in Degradation Studies

| Step | Action | Expected Outcome | Information Gained |

|---|---|---|---|

| 1. Synthesis | Synthesize Famotidine with ¹³C and d4 labels at positions corresponding to those in the acid impurity. | A batch of isotopically labeled Famotidine API. | Creation of a tracer molecule. |

| 2. Forced Degradation | Subject the labeled Famotidine to stress conditions (e.g., acidic/basic hydrolysis, oxidation, heat). | A mixture of labeled Famotidine and its degradation products. | Simulation of degradation processes. |

| 3. LC-MS Analysis | Analyze the stressed sample using high-resolution mass spectrometry. | Detection of a peak with the mass corresponding to this compound. | Confirms the formation of the acid impurity from the Famotidine molecule. |

| 4. Structural Elucidation | Analyze the fragmentation pattern of the labeled impurity and compare it to the unlabeled standard. | The mass shift in fragments reveals which parts of the molecule retain the isotopic labels. | Provides detailed mechanistic insight into the bond cleavages and rearrangements during degradation. |

Development of Certified Reference Materials for Impurity Analysis and Quality Control

Certified Reference Materials (CRMs) are fundamental to the global quality infrastructure, providing a benchmark for accurate and traceable analytical measurements. sigmaaldrich.com In the pharmaceutical industry, CRMs are used for the calibration of analytical instruments, the validation of analytical methods, and as quality controls to ensure that the levels of impurities in APIs and finished products are within safe limits. clearsynth.comsigmaaldrich.com

This compound is available as a reference material for these purposes. clearsynth.comlgcstandards.comsynthinkchemicals.com The development of such a standard involves its synthesis, purification, and rigorous characterization to confirm its identity and purity. For a reference material to be certified, it must be produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com This certification provides confidence in the material's stated properties and their uncertainties.

By using a CRM of this compound, pharmaceutical laboratories can ensure that their analytical methods for impurity profiling are accurate, precise, and reliable. rjptonline.org This is crucial for regulatory submissions (e.g., Abbreviated New Drug Applications or ANDAs) and for the routine release testing of commercial batches of Famotidine, guaranteeing the quality and safety of the medication. clearsynth.comnih.gov

Table 3: Characteristics of a Certified Reference Material (CRM)

| Characteristic | Description | Importance in Quality Control |

|---|---|---|

| Traceability | The certified value of the material is linked to a national or international standard through an unbroken chain of comparisons. | Ensures consistency and comparability of analytical results across different laboratories and over time. |

| Uncertainty | The certified value is accompanied by a statement of its uncertainty at a given confidence level. | Allows laboratories to properly assess the uncertainty of their own measurements. |

| Purity | The material has a high and accurately determined level of purity. | Prevents the introduction of interfering substances and ensures the accuracy of calibrations. |

| Homogeneity & Stability | The property of interest is uniform throughout the batch, and the material is stable over its shelf life. | Guarantees that each unit of the CRM is representative of the whole batch and that its properties do not change over time. |

| Comprehensive Documentation | Accompanied by a Certificate of Analysis that details its certified properties, intended use, and storage conditions. clearsynth.com | Provides the user with all necessary information for the correct application of the CRM. |

Impurity Control Strategies and Quality Management in Pharmaceutical Development

Risk-Based Assessment of Famotidine (B1672045) Acid Impurity Formation and Control

A thorough risk-based assessment is fundamental to controlling the formation of the Famotidine acid impurity. This process involves identifying potential sources of the impurity, understanding its formation pathways, and implementing control measures to mitigate risks. The acid impurity, chemically known as 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid, is a known process-related impurity and degradation product of Famotidine. scholarsresearchlibrary.com

Key risk factors for the formation of this impurity include:

Manufacturing Process: The synthetic route used to produce crude Famotidine can introduce various impurities. google.com The purification process, including crystallization and filtration, is critical in removing these impurities to levels acceptable for pharmaceutical use. google.com

Storage Conditions: Famotidine can degrade under various storage conditions, leading to the formation of impurities. researchgate.net Factors such as temperature, humidity, and light exposure can influence the rate and extent of degradation.

Excipient Interactions: As will be discussed in more detail in section 5.4, interactions between Famotidine and certain excipients can lead to the formation of the acid impurity and other degradation products. google.comnih.gov

Control strategies are implemented based on the identified risks. These strategies often involve a combination of process optimization, raw material control, and the use of appropriate analytical methods to monitor impurity levels. researchgate.net For instance, developing a robust crystallization process can effectively reduce the levels of process-related impurities in the final drug substance. google.com Furthermore, setting appropriate specifications for raw materials and intermediates helps to ensure the quality of the final product.

Process Analytical Technology (PAT) Applications for Impurity Monitoring and Control during Manufacturing

Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. fda.gov In the context of Famotidine manufacturing, PAT can be instrumental in monitoring and controlling the formation of the acid impurity in real-time.

The goal of PAT is to build quality into the product by design, rather than relying solely on end-product testing. fda.gov This is achieved by understanding and controlling the manufacturing process. fda.gov Various PAT tools can be employed, including:

Spectroscopic Techniques: Near-infrared (NIR), Raman, and mid-infrared (mid-IR) spectroscopy are powerful tools for real-time monitoring of chemical composition. pharmtech.com These techniques can be implemented in-line or on-line to track the concentration of Famotidine and its impurities throughout the manufacturing process.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical methods for the separation and quantification of Famotidine and its impurities. scholarsresearchlibrary.comrjptonline.orgnih.gov While traditionally used for off-line analysis, advancements are enabling their integration into at-line or on-line monitoring systems for more rapid feedback.

Chemometrics: This field combines mathematical and statistical methods to extract meaningful information from complex analytical data. researchgate.net Chemometric models can be developed to predict impurity levels based on real-time process parameters, enabling proactive control of the manufacturing process.

By implementing PAT, manufacturers can gain a deeper understanding of the factors influencing the formation of the Famotidine acid impurity. This understanding allows for the development of more robust control strategies, leading to improved product quality and consistency. The ability to monitor the process in real-time facilitates immediate adjustments to maintain the desired quality attributes, ultimately contributing to real-time release of the product. fda.gov

Life Cycle Management of Impurities in Drug Substance and Drug Product

The control of impurities is not a one-time activity but an ongoing process that extends throughout the life cycle of a drug substance and product. This life cycle approach ensures that the quality of the product is maintained from development through to post-approval changes.

Key stages in the life cycle management of the Famotidine acid impurity include:

Development Phase: During this phase, the impurity profile of Famotidine is thoroughly characterized. This involves identifying potential impurities, elucidating their structures, and developing and validating analytical methods for their detection and quantification. rjptonline.org Understanding the formation pathways of the acid impurity is crucial for designing a manufacturing process that minimizes its formation.

Manufacturing Phase: Robust control strategies, developed during the development phase, are implemented and monitored. This includes setting appropriate specifications for the drug substance and drug product, as well as ongoing process monitoring to ensure consistency.

Post-Approval Phase: Any changes to the manufacturing process, raw materials, or formulation must be carefully evaluated for their potential impact on the impurity profile. This may require additional studies and regulatory submissions to ensure that the quality of the product is not compromised.

Regulatory authorities, such as the U.S. Food and Drug Administration (FDA), require that drug manufacturers demonstrate control over impurities throughout the product's lifecycle. google.com This includes providing data to show that impurities are either absent or present at negligible and safe levels at the time of manufacture and that the product maintains an acceptable impurity profile throughout its shelf life. google.com

Excipient Compatibility Studies Relevant to Impurity Formation

Excipients are essential components of most pharmaceutical formulations, but they can also be a source of impurity formation through interactions with the active pharmaceutical ingredient (API). google.com Therefore, comprehensive excipient compatibility studies are a critical part of pharmaceutical development.

Several studies have investigated the compatibility of Famotidine with various excipients. These studies have utilized techniques such as Differential Scanning Calorimetry (DSC), Infrared (IR) spectroscopy, and X-ray diffraction to identify potential interactions. ekb.eg

Key findings from these studies include:

Incompatible Excipients: Some studies have shown interactions between Famotidine and excipients like kollidon, primojel, crospovidone, emcompress, and lactose, as indicated by DSC thermograms. researchgate.nettandfonline.com The disappearance of the Famotidine melting peak in mixtures with certain excipients, such as Emdex and PEG6000, is a strong indicator of an interaction. ekb.eg

Oxidative Degradation: Famotidine is susceptible to oxidative degradation, which can be exacerbated by the presence of peroxide impurities in excipients. nih.gov A study demonstrated that polyethylene (B3416737) glycol (PEG) and polyethylene oxide (PEO) can generate reactive impurities under thermal and oxidative stress, leading to the degradation of Famotidine. nih.gov

Formation of New Impurities: Interactions with certain excipients can lead to the formation of new, previously uncharacterized impurities. For example, an interaction between Famotidine and benzaldehyde, a component of some flavorings, was found to form a new impurity termed famotidine sulfinyl imine. google.com

Compatible Excipients: Conversely, studies have also identified excipients that are compatible with Famotidine, showing no significant interaction. These include talc, magnesium stearate, and Avicel PH 101. researchgate.nettandfonline.com Other compatible excipients identified in various studies include mannitol, Avicel PH 102, sodium starch glycolate, croscarmellose sodium, and crospovidone when used as superdisintegrants. researchgate.net

These findings underscore the importance of careful excipient selection during formulation development to minimize the risk of impurity formation and ensure the stability of the final drug product.

Interactive Data Table: Famotidine Excipient Compatibility

The following table summarizes the compatibility of Famotidine with various pharmaceutical excipients based on published research findings. Users can filter and sort the data to explore the compatibility of different excipients.

| Excipient | Compatibility with Famotidine | Analytical Technique(s) Used | Reference(s) |

| Avicel PH 101 | Compatible | DSC | researchgate.nettandfonline.com |

| Avicel PH 102 | Compatible | Preformulation Studies | researchgate.net |

| Avicel PH 105 | No Interaction | DSC | ekb.eg |

| Ac-Di-Sol | No Interaction | DSC | ekb.eg |

| Croscarmellose Sodium | Compatible | Preformulation Studies | researchgate.net |

| Crospovidone | Incompatible | DSC, HPLC | researchgate.nettandfonline.com |

| Crospovidone (as superdisintegrant) | Compatible | Preformulation Studies | researchgate.net |

| Emcocel 90 | No Interaction | DSC | ekb.eg |

| Emcompress | Incompatible | DSC, HPLC | researchgate.nettandfonline.com |

| Emdex | Incompatible | DSC, X-ray Diffraction | ekb.eg |

| Hydroxyethylcellulose (HEC) | Interaction Indicated | DSC | ekb.eg |

| Kollidon | Incompatible | DSC | researchgate.nettandfonline.com |

| Lactose | Incompatible | DSC | researchgate.nettandfonline.com |

| Magnesium Stearate | Compatible | DSC | researchgate.nettandfonline.com |

| Mannitol | Compatible | Preformulation Studies | researchgate.net |

| Mannitol | No Interaction | DSC | ekb.eg |

| PEG6000 | Incompatible | DSC, IR, X-ray Diffraction | ekb.eg |

| Polyethylene Glycol (PEG) | Incompatible | Liquid Chromatography | nih.gov |

| Polyethylene Oxide (PEO) | Incompatible | Liquid Chromatography | nih.gov |

| Primojel | Incompatible | DSC | researchgate.nettandfonline.com |

| Saccharin Sodium | No Interaction | DSC | ekb.eg |

| Sodium Starch Glycolate | Compatible | Preformulation Studies | researchgate.net |

| Sorbitol | Incompatible | DSC | ekb.eg |

| Starch 1500 | No Interaction | DSC | ekb.eg |

| Talc | Compatible | DSC | researchgate.nettandfonline.com |

Theoretical and Computational Chemistry Approaches to Famotidine Acid Impurity

Density Functional Theory (DFT) Calculations for Reaction Pathway Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and reaction energetics.

Computational Elucidation of Acid-Catalyzed Degradation Mechanisms

The formation of Famotidine (B1672045) Acid Impurity from famotidine occurs under acidic conditions, suggesting an acid-catalyzed hydrolysis mechanism. DFT calculations can be employed to model this degradation pathway. The process would involve the hydrolysis of the sulfamoyl group of famotidine.

A plausible reaction mechanism would involve the protonation of one of the nitrogen atoms of the guanidine (B92328) group or the thiazole (B1198619) ring, followed by nucleophilic attack by a water molecule. DFT calculations could be used to determine the activation energies for different potential protonation sites and subsequent hydrolysis steps. By mapping the potential energy surface, the lowest energy reaction pathway can be identified, thus elucidating the most probable degradation mechanism. The transition state structures for each step can be located and characterized by the presence of a single imaginary frequency.

The isotopic labeling with ¹³C and deuterium (B1214612) (d4) in the Famotidine-13C,d4 Acid Impurity would be expected to have a minor effect on the electronic structure and the reaction mechanism compared to the unlabeled compound. However, these substitutions would result in a kinetic isotope effect, which could also be investigated computationally using DFT by calculating the vibrational frequencies of the reactants and transition states for both the labeled and unlabeled species.

Prediction of Spectroscopic Properties (NMR, MS Fragmentation)

DFT is also a valuable tool for predicting spectroscopic properties, which can aid in the structural confirmation of impurities.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can provide a theoretical spectrum that can be compared with experimental data for structural verification. The presence of the ¹³C label at a specific position would result in a distinct signal in the ¹³C NMR spectrum, which can be precisely predicted.

MS Fragmentation: The fragmentation pattern observed in mass spectrometry (MS) can be rationalized using computational methods. By calculating the bond dissociation energies and the energies of potential fragment ions, the most likely fragmentation pathways can be predicted. This information is invaluable for interpreting experimental MS/MS spectra and confirming the structure of the impurity. For this compound, the isotopic labels would lead to specific mass shifts in the fragment ions, which can be precisely predicted and used for identification.

Molecular Dynamics Simulations for Conformational Analysis and Stability Predictions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide insights into the conformational flexibility and stability of this compound in different environments, such as in solution.

By simulating the molecule's behavior over time, the most stable low-energy conformations can be identified. This is crucial as the biological activity and physicochemical properties of a molecule can be dependent on its three-dimensional structure. MD simulations can also be used to study the interaction of the impurity with other molecules, such as solvent molecules or potential biological targets, although this is outside the scope of the current discussion. The stability of the impurity under different temperature and pH conditions can also be probed using MD simulations, providing valuable information for its handling and storage as a reference standard.

In Silico Impurity Prediction and Structural Elucidation from Mass Spectral Data

In silico (computer-based) tools can be used to predict potential degradation products of a drug substance under various stress conditions. Software programs can simulate chemical reactions and predict the structures of likely impurities based on the structure of the parent drug and the applied stress (e.g., acid, base, heat, light). While these tools are generally applied to the parent drug, the principles can be used to understand the formation of the Famotidine Acid Impurity.

Once an unknown impurity is detected, for instance by HPLC, its mass spectral data can be used for structural elucidation. Computational tools can assist in this process by generating theoretical fragmentation patterns for candidate structures and comparing them with the experimental data. For the this compound, the known isotopic labels would provide a clear signature in the mass spectrum, significantly simplifying its identification.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Impurity Behavior

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. These models are built by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an experimentally determined property.

Regulatory Science and Quality Assurance Frameworks for Pharmaceutical Impurities

International Council for Harmonisation (ICH) Guidelines on Impurities (e.g., ICH Q3A, Q3B)

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish a framework for the identification, qualification, and reporting of impurities based on established thresholds.

For Famotidine-13C,d4 Acid Impurity, its control would be governed by the principles outlined in ICH Q3A if it were present as an impurity in the Famotidine-13C,d4 active pharmaceutical ingredient (API). The ICH Q3A guideline sets thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the main drug substance. While specific thresholds are dose-dependent, the guideline provides a general framework.

Table 1: Illustrative ICH Q3A Thresholds for a Hypothetical API

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

|---|---|---|

| Reporting | ≥ 0.05% | ≥ 0.03% |

| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |

| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |

This table is illustrative. The actual thresholds for a specific drug substance would depend on its maximum daily dose.

ICH Q3B addresses impurities in the finished drug product. This guideline is pertinent if this compound were to form during the manufacturing of the final dosage form or during storage. The thresholds in ICH Q3B are generally similar to those in Q3A but are applied to the drug product. The guideline emphasizes that degradation products require the same level of scrutiny as impurities in the drug substance.

The application of these guidelines ensures that the presence of this compound is controlled within acceptable limits, safeguarding patient safety.

Strategies for Handling Unidentified or Unspecified Impurities in Regulatory Submissions

In some instances, an impurity like this compound might be detected but not fully structurally characterized at the time of a regulatory submission. These are referred to as unidentified or unspecified impurities. Regulatory bodies have established clear expectations for managing such impurities.

A primary strategy involves setting a temporary, more stringent limit for the unidentified impurity until its structure is elucidated and its potential toxicity can be assessed. Analytical methods used for its detection must be appropriately validated for specificity and sensitivity, even if the impurity's identity is unknown.

Another key strategy is the use of "state-of-the-art" analytical techniques to characterize the impurity. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS) are invaluable for obtaining structural information on unknown impurities. For this compound, its known isotopic labeling pattern would be a significant advantage in its identification via mass spectrometry.

Should an impurity remain unidentified, its level must be controlled according to the ICH qualification thresholds. If the impurity level exceeds the qualification threshold, a thorough justification must be provided in the regulatory submission. This justification would typically include data from toxicological assessments, if available, or a robust scientific argument for why the impurity is not a safety concern at the observed level.

The Role of Analytical Research in Demonstrating Impurity Control and Compliance

Analytical research is the cornerstone of demonstrating that impurities such as this compound are effectively controlled. This involves the development and validation of sophisticated analytical methods capable of detecting, identifying, and quantifying the impurity at levels compliant with regulatory expectations.

The development of a stability-indicating analytical method is crucial. Such a method can separate the main compound from its impurities, ensuring that the quantification of the main compound is not affected by the presence of these impurities. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method would likely be the technique of choice.

Table 2: Illustrative Analytical Method Parameters for this compound

| Parameter | Illustrative Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a pH modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength and/or Mass Spectrometry |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table provides an example of typical HPLC parameters and would require specific optimization.

Furthermore, analytical research plays a vital role in forced degradation studies. These studies intentionally stress the drug substance to generate potential degradation products, which helps in understanding the degradation pathways and developing analytical methods that can detect all possible impurities. If this compound were a potential degradant, its formation under various stress conditions (e.g., acid, base, oxidation, heat, light) would be investigated.

Ultimately, the data generated through rigorous analytical research provides the evidence required in regulatory submissions to demonstrate that the manufacturing process and control strategy for a drug substance or product consistently produce material of the required purity, ensuring compliance with global regulatory standards.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Famotidine-13C,d4 Acid Impurity in drug substance matrices?

- Methodology : Use high-resolution liquid chromatography (HPLC) or LC-MS with isotopic differentiation. Chromatographic conditions must achieve baseline separation between Famotidine and its impurities (e.g., resolution ≥1.3 for adjacent peaks as per Pharmacopeial Forum standards). Spiked samples with known impurity concentrations should validate method sensitivity, with quantification limits (QL) ≤0.1% .

- Data Interpretation : Reference relative retention times (RRT) from Pharmacopeial Forum (e.g., impurity peaks at RRT 0.8–1.3 relative to Famotidine) to confirm identity .

Q. What are the primary synthetic pathways leading to this compound?

- Methodology : Trace isotopic labeling inefficiencies during synthesis (e.g., incomplete deuteration or 13C incorporation in the acid moiety). Monitor intermediates using NMR (e.g., 2H and 13C-NMR) to identify incomplete isotopic substitution .

- Contradiction Analysis : Discrepancies in impurity profiles between batches may arise from variations in precursor purity or reaction conditions (e.g., pH, temperature). Use forced degradation studies to differentiate process-related impurities vs. degradants .

Q. How can researchers synthesize this compound as a reference standard?

- Methodology : Use labeled precursors (e.g., 13C-enriched carbon sources and deuterated solvents) in a controlled synthesis protocol. Purify via preparative HPLC and validate purity (>98%) using orthogonal techniques (e.g., LC-MS, elemental analysis) .

Advanced Research Questions

Q. How do isotopic labels (13C and 2H) influence the chromatographic behavior and stability of this compound compared to unlabeled analogs?

- Methodology : Conduct comparative stability studies under accelerated conditions (e.g., 40°C/75% RH). Use mass spectrometry to track isotopic fragmentation patterns and assess degradation kinetics. Note that deuterium labeling may alter hydrogen bonding, affecting solubility and degradation pathways .

- Data Contradictions : Discrepancies in degradation rates between labeled and unlabeled impurities require validation via Arrhenius modeling to confirm kinetic isotope effects .

Q. What strategies resolve co-eluting impurities during chromatographic analysis of this compound?

- Methodology : Optimize mobile phase composition (e.g., gradient elution with ion-pair reagents) or employ two-dimensional LC (LC×LC). Validate specificity using spiked impurity mixtures and compare peak purity indices (e.g., UV spectral homogeneity) .